Ytterbium sulfide (Yb2S3)

Supercapacitor Rare-earth sulfide Thin film electrode

Ytterbium(III) sulfide (Yb2S3, CAS 12039-20-2) is a binary rare-earth sesquisulfide semiconductor belonging to the lanthanide sesquisulfide family (Ln2S3). It crystallizes in multiple polymorphs—notably orthorhombic η-Yb2S3, hexagonal ε-Yb2S3, and monoclinic phases—depending on synthesis temperature and precursor route.

Molecular Formula Yb2S3
Molecular Weight 442.3 g/mol
CAS No. 12039-20-2
Cat. No. B082910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium sulfide (Yb2S3)
CAS12039-20-2
Molecular FormulaYb2S3
Molecular Weight442.3 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Yb+3].[Yb+3]
InChIInChI=1S/3S.2Yb/q3*-2;2*+3
InChIKeyNVEKVESLPDZKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium Sulfide (Yb2S3) CAS 12039-20-2: Technical Baseline for Rare-Earth Sesquisulfide Procurement


Ytterbium(III) sulfide (Yb2S3, CAS 12039-20-2) is a binary rare-earth sesquisulfide semiconductor belonging to the lanthanide sesquisulfide family (Ln2S3). It crystallizes in multiple polymorphs—notably orthorhombic η-Yb2S3, hexagonal ε-Yb2S3, and monoclinic phases—depending on synthesis temperature and precursor route [1]. With a calculated density of ~6.37 g cm⁻³, a DFT-computed band gap of ~1.46 eV (GGA-level), and Yb predominantly in the trivalent (Yb³⁺) state, Yb2S3 occupies a distinct position among rare-earth sulfides due to its heavy lanthanide 4f¹³ electronic configuration, which imparts unique magnetic, electronic, and electrochemical signatures not replicated by lighter lanthanide analogs such as Y2S3, La2S3, or Ce2S3 [2].

Why Ytterbium Sulfide (Yb2S3) Cannot Be Generically Substituted by Other Rare-Earth Sesquisulfides


Rare-earth sesquisulfides are not interchangeable commodity chemicals. Yb2S3 possesses a heavy lanthanide 4f¹³ configuration that generates fundamentally different crystal electric field (CEF) ground states, magnetic ordering phenomena, and electrochemical operating windows compared to lighter analogs. For instance, Y2S3 and La2S3 lack the 4f-electron-derived Schottky anomaly and Kondo-like transport signatures observed in Yb2S3 [1]. In supercapacitor electrodes, Yb2S3 operates exclusively in a negative potential window (−1.0 to 0 V/SCE), qualifying it as an anode material—a characteristic not demonstrated for La2S3 or Ce2S3 under comparable conditions [2]. Furthermore, the polymorphism of Yb2S3 (η vs. ε phases) enables deliberate tuning of the CEF ground state between a Kramers doublet and a quartet (Γ8), a degree of synthetic control not available in Y2S3 or Gd2S3 systems [1]. These compound-specific physical phenomena mean that substituting Y2S3, La2S3, or Ce2S3 for Yb2S3 in magnetocaloric, spintronic, or electrochemical anode applications will result in functionally different—and likely non-performing—devices.

Quantitative Differentiation Evidence for Ytterbium Sulfide (Yb2S3) vs. Closest Rare-Earth Sulfide Analogs


Supercapacitor Anode Specific Capacitance: Hydrothermal Yb2S3 vs. Y2S3 and La2S3 Thin Films

Monoclinic Yb2S3 thin films deposited via hydrothermal synthesis achieved a specific capacitance of 270 F g⁻¹ at 5 mV s⁻¹ scan rate in 1 M Na₂SO₄ electrolyte, operating within a negative potential window of −1.0 to 0 V/SCE, identifying it as a candidate anode material for asymmetric supercapacitors [1]. Under comparable measurement conditions (5 mV s⁻¹, 1 M Na₂SO₄), chemically deposited Y2S3 thin films delivered 260 F g⁻¹, while air-annealed La2S3 films reached 294 F g⁻¹—however, La2S3 required post-deposition air annealing to achieve this value and operated in a different potential regime not specified as anode-selective [2][3]. Critically, Yb2S3's exclusive negative-window operation is a differentiating functional feature not reported for Y2S3 or La2S3, making Yb2S3 the preferred choice when an asymmetric device anode is required.

Supercapacitor Rare-earth sulfide Thin film electrode Specific capacitance

Crystal Electric Field Ground State Tuning: η-Yb2S3 (Kramers Doublet) vs. ε-Yb2S3 (Quartet Γ8) Polymorphs

A systematic investigation of four ytterbium sulfide phases (η-Yb2S3, ε-Yb2S3, Yb3S4, YbS) revealed that the crystal electric field (CEF) ground state can be deliberately switched by controlling the Yb2S3 polymorph: η-Yb2S3 adopts a Kramers doublet ground state (identical to Yb3S4 and YbS), whereas ε-Yb2S3 uniquely exhibits a quartet (Γ8) ground state [1]. This polymorphic control over the CEF ground state is not observed in lighter rare-earth sesquisulfides such as Y2S3 or La2S3, which lack 4f electrons and therefore do not exhibit CEF splitting of this nature. The magnetic ordering transition at ~7 K with an entropy content of 0.68R further distinguishes Yb2S3 from the non-magnetic Lu2S3 analog, which shows no such transition . The ability to select between two distinct magnetic ground states via synthesis conditions (sulfurization at 700–800°C for η-phase vs. 1000–1050°C for ε-phase) gives Yb2S3 a unique position among rare-earth sulfides for magnetocaloric and spintronic research.

Crystal electric field Magnetism Polymorphism Heavy fermion

Kondo-Like Resistivity in η-Yb2S3: Contrasting Transport Behavior vs. YbS and Non-f-Electron Sulfides

The magnetroresistivity of orthorhombic η-Yb2S3 exhibits a Kondo-like characteristic—a logarithmic increase in resistivity with decreasing temperature—indicative of correlated electron behavior arising from the interaction between conduction electrons and the localized 4f magnetic moment of Yb³⁺ [1]. In direct contrast, YbS (ytterbium monosulfide) shows resistivity behavior that is opposite to the Kondo-like trend under identical measurement conditions, despite sharing the same Kramers doublet CEF ground state [1]. This transport dichotomy between Yb2S3 and YbS—two ytterbium sulfides differing only in stoichiometry—demonstrates that the sesquisulfide phase is uniquely positioned for exploring heavy-fermion and Kondo physics. Lighter rare-earth sesquisulfides (Y2S3, La2S3) do not exhibit Kondo-like transport as they lack the requisite 4f magnetic moment.

Kondo effect Electrical resistivity Correlated electrons Semiconductor

GO/Yb2S3 Nanocomposite Flexible Supercapacitor: Energy Density and Long-Term Cycling vs. Pristine Yb2S3 and GO Electrodes

In a direct intra-study comparison, Yb2S3, graphene oxide (GO), and GO/Yb2S3 composite thin films were synthesized by the same SILAR method and tested under identical conditions (1 M Na₂SO₄, 5 mV s⁻¹) [1]. The GO/Yb2S3 composite delivered a specific capacitance of 376 F g⁻¹, representing a 108% enhancement over pristine Yb2S3 (181 F g⁻¹) and a 95% enhancement over pristine GO (193 F g⁻¹). When configured as a flexible solid-state asymmetric supercapacitor (FSS-ASC) with MnO₂ cathode, the GO/Yb2S3-based device achieved an energy density of 42 Wh kg⁻¹ at a power density of 0.84 kW kg⁻¹, with coulombic efficiency of 79% retained over 10,000 GCD cycles [1]. This long-term cycling stability (10,000 cycles) substantially exceeds the 3,000-cycle testing reported for pristine Yb2S3 symmetric devices [2], demonstrating that the composite architecture unlocks both higher energy density and extended operational lifetime.

Flexible supercapacitor Nanocomposite Energy density Graphene oxide

Yb2S3 as a Precursor for Sulfide-Ion-Conducting Solid Electrolytes: Solid Solution Range in CaYb2S4–Yb2S3 System

Yb2S3 forms extensive solid solutions with CaYb2S4 (Yb3S4 structural type), enabling compositional tuning of ionic conductivity in sulfide-based solid electrolytes [1]. The solid solution range, electrolytic temperature interval, and average ion transfer numbers (cationic, anionic, electronic) have been quantitatively determined for the (1−x)CaYb2S4–xYb2S3 system [2]. This behavior is structurally enabled by the Yb3S4-type framework, which accommodates over-stoichiometric Yb2S3 content. Unlike La2S3-based solid electrolytes, which typically operate via different structural motifs (e.g., Th3P4-type), the Yb2S3–CaYb2S4 system benefits from the heavy-lanthanide character of Yb, which influences defect formation energetics and ion transport pathways. The thermal stability range of these phases has been established, defining the working temperature window for electrolytic applications [1].

Solid electrolyte Ionic conductivity Calcium thioytterbate Solid solution

Optical Band Gap Positioning: DFT-Calculated Yb2S3 vs. Y2S3 and La2S3 for Semiconductor Selection

DFT calculations at the GGA level from the Materials Project database indicate that tetragonal Yb2S3 possesses a band gap of 1.463 eV, which is substantially narrower than Y2S3 (1.925 eV) and La2S3 (1.920 eV) computed at the same level of theory [1][2][3]. While GGA-calculated band gaps are systematically underestimated by approximately 40–50% relative to experimental values, the relative ranking is physically meaningful: Yb2S3 consistently exhibits a narrower gap than its lighter rare-earth analogs. This narrowing is attributed to the position of the Yb 4f states near the Fermi level, which is absent in Y2S3 (no 4f electrons) and La2S3 (empty 4f shell). For applications requiring narrower-gap semiconductors in the visible to near-infrared range—such as photodetectors, solar spectral converters, or thermoelectric materials—Yb2S3 provides a lower-energy absorption onset than Y2S3 or La2S3 [4].

Optical band gap DFT Semiconductor Optoelectronic

Validated Application Scenarios Where Ytterbium Sulfide (Yb2S3) Outperforms Alternative Rare-Earth Sulfides


Asymmetric Supercapacitor Anode Material Requiring Negative-Potential-Window Operation

For asymmetric supercapacitor devices that demand a dedicated anode material operating exclusively in the negative potential regime (−1.0 to 0 V/SCE), monoclinic Yb2S3 thin films deliver 270 F g⁻¹ at 5 mV s⁻¹ (hydrothermal synthesis) or 181 F g⁻¹ (SILAR synthesis) in 1 M Na₂SO₄ [1][2]. Unlike Y2S3 (260 F g⁻¹) or La2S3 (294 F g⁻¹), whose operating potential windows are not reported as anode-selective, Yb2S3 is explicitly characterized for negative-window supercapacitive response, enabling direct pairing with MnO₂ or other cathode materials in asymmetric configurations. When further enhanced as a GO/Yb2S3 composite, the flexible solid-state asymmetric device achieves 42 Wh kg⁻¹ energy density at 0.84 kW kg⁻¹ with 79% coulombic efficiency over 10,000 cycles [3].

Correlated Electron and Kondo Physics Research Requiring Phase-Pure η-Yb2S3

Condensed-matter physicists investigating Kondo-like correlated electron behavior require η-Yb2S3 for its unique logarithmic ρ(T) increase with decreasing temperature—a transport signature absent in YbS, Yb3S4, and all lighter rare-earth sesquisulfides [1]. The ability to synthesize either η-Yb2S3 (Kramers doublet CEF ground state) or ε-Yb2S3 (quartet Γ8 ground state) by controlling sulfurization temperature provides researchers with a rare polymorphic tuning knob for studying CEF effects on magnetic and transport properties. The magnetic ordering transition at ~7 K with entropy content of 0.68R further distinguishes Yb2S3 from non-magnetic analogs like Lu2S3 .

Sulfide-Ion-Conducting Solid Electrolytes Based on CaYb2S4–Yb2S3 Solid Solutions

The CaYb2S4–Yb2S3 solid solution system, where Yb2S3 serves as the over-stoichiometric binary sulfide component, enables compositional tuning of ionic conductivity for all-solid-state electrochemical devices [1][2]. The solid solution range, electrolytic temperature interval, and ion transfer numbers (cationic, anionic, electronic) have been systematically determined. Yb2S3 is irreplaceable in this system because the Yb3S4-type structural framework is specific to the heavy-lanthanide sulfide chemistry; substituting La2S3 or Y2S3 would produce different structure types (e.g., Th3P4-type) with fundamentally different defect formation and ion transport characteristics.

Near-Infrared Photoresponsive Semiconductor and Phosphor Host Applications

The DFT-calculated band gap of Yb2S3 (1.463 eV) is approximately 24% narrower than that of Y2S3 (1.925 eV) and La2S3 (1.920 eV), positioning Yb2S3 for optoelectronic applications requiring lower-energy absorption in the visible to near-infrared range [1][2]. In phosphor applications, Yb2S3 serves as the Yb³⁺ source material for rare-earth light-conversion phosphors, where the Yb³⁺ ion acts as a near-infrared emitter (λ ≈ 1000 nm) following charge-transfer band absorption in the 250–500 nm range, as demonstrated in patent literature for silicon solar cell spectral converters [3].

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